4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
CAS No.:
Cat. No.: VC1936703
Molecular Formula: C9H8NO4-
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8NO4- |
---|---|
Molecular Weight | 194.16 g/mol |
IUPAC Name | 4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate |
Standard InChI | InChI=1S/C9H9NO4/c11-7(2-4-9(13)14)6-1-3-8(12)10-5-6/h1,3,5H,2,4H2,(H,10,12)(H,13,14)/p-1 |
Standard InChI Key | OMAJIMAYOJBLJF-UHFFFAOYSA-M |
SMILES | C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |
Canonical SMILES | C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |
Introduction
Chemical Properties and Structure
Molecular Identity and Classification
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate is a 4-oxo monocarboxylic acid anion that functions as the conjugate base of 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid, formed through deprotonation of the carboxy group. It represents the major ionic species at pH 7.3, making it physiologically relevant in biological systems. The compound contains a hydroxypyridine ring connected to an oxobutyrate chain, creating a structure that is both functionally versatile and biochemically significant in specific metabolic pathways .
Structural Characteristics
The molecular structure of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate features a 6-hydroxypyridine ring with a 4-oxobutyrate chain attached at the 3-position. This unique arrangement contributes to its specific biochemical properties and reaction capabilities in enzymatic systems. The compound's structural configuration enables it to participate in key redox reactions within nicotine degradation pathways .
Table 1: Chemical Identifiers and Structural Information
Property | Value |
---|---|
Molecular Formula | C₉H₈NO₄⁻ |
Molecular Weight | 194.16 g/mol |
IUPAC Name | 4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate |
InChI | InChI=1S/C9H9NO4/c11-7(2-4-9(13)14)6-1-3-8(12)10-5-6/h1,3,5H,2,4H2,(H,10,12)(H,13,14)/p-1 |
InChIKey | OMAJIMAYOJBLJF-UHFFFAOYSA-M |
SMILES | C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |
Parent Compound CID | 579061 (4-(6-Hydroxypyridin-3-yl)-4-oxobutyric acid) |
Alternative Nomenclature
The compound is known by several synonyms in scientific literature, reflecting its chemical structure and biochemical role in different contexts. These alternative names provide important reference points for researchers working across various disciplines, from synthetic organic chemistry to microbial metabolism studies .
Table 2: Synonyms and Alternative Names
Synonym |
---|
6-hydroxy-3-succinoyl-pyridine |
6-hydroxy-3-succinoylpyridine |
4-(6-hydroxypyridin-3-yl)-4-oxobutanoate |
4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate |
Biochemical Significance
Role in Nicotine Degradation Pathways
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate serves as a critical intermediate in the nicotine degradation pathway, particularly in bacterial species capable of utilizing nicotine as a carbon and energy source. Research has identified this compound specifically in the hybrid degradation pathway that combines elements of both pyridine and pyrrolidine pathways. In this biochemical context, the compound represents a key metabolic junction where enzymatic conversion leads to further breakdown products that eventually enter the tricarboxylic acid (TCA) cycle .
The metabolic pathway involves the conversion of 6-hydroxy-3-succinoyl-semialdehyde-pyridine to 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate (also referred to as 6-hydroxy-3-succinoylpyridine or HSP), which is then further metabolized to 2,5-dihydroxypyridine and succinate semialdehyde. This process represents a crucial step in the complete mineralization of nicotine by specialized bacterial species .
Enzymatic Reactions and Mechanisms
The formation of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate occurs through the action of an aldehyde dehydrogenase (Ald) that catalyzes the NAD⁺-dependent oxidation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine. This reaction represents a critical step in the nicotine degradation pathway of certain bacterial species, particularly Agrobacterium tumefaciens strain S33 .
Table 3: Key Enzymatic Reactions Involving 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
Enzyme | EC Number | Reaction |
---|---|---|
Aldehyde dehydrogenase (Ald) | - | 6-hydroxy-3-succinoyl-semialdehyde-pyridine + NAD⁺ → 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate + NADH + H⁺ |
6-hydroxy-3-succinoylpyridine 3-monooxygenase | EC 1.14.13.163 | 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate + 2 NADH + 2 H⁺ + O₂ → 2,5-dihydroxypyridine + succinate semialdehyde + 2 NAD⁺ + H₂O |
The subsequent metabolism of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate is catalyzed by 6-hydroxy-3-succinoylpyridine 3-monooxygenase (HspA), which performs a complex oxidative reaction leading to the formation of 2,5-dihydroxypyridine and succinate semialdehyde. This enzyme requires NADH as a cofactor and incorporates molecular oxygen into the reaction, representing a hydroxylation step that facilitates the breakdown of the pyridine ring structure .
Research Findings and Applications
Identification in Bacterial Metabolism
Research has identified 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate as a significant metabolic intermediate in various bacterial species that can degrade nicotine. Particularly noteworthy is its role in Agrobacterium tumefaciens strain S33, which utilizes a hybrid pathway for nicotine degradation. Genomic and transcriptomic analyses have revealed that the gene encoding aldehyde dehydrogenase (Ald) is upregulated in the presence of nicotine, confirming its involvement in this metabolic pathway .
Enzyme Characterization Studies
Biochemical characterization of the aldehyde dehydrogenase (Ald) that catalyzes the formation of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate has revealed several important properties. The enzyme exhibits strict specificity for NAD⁺ as a cofactor, with NADP⁺ being unable to substitute in the reaction. Additionally, the enzyme shows activity toward other aldehyde substrates, although with varying efficiencies .
Table 4: Biochemical Properties of Aldehyde Dehydrogenase (Ald)
Property | Observation |
---|---|
Cofactor Specificity | Strictly NAD⁺-dependent, cannot utilize NADP⁺ |
Substrate Range | Active on 6-hydroxy-3-succinoyl-semialdehyde-pyridine, 3-succinoylsemialdehyde-pyridine (SAP), benzaldehyde, furfural |
Optimal Conditions | Low-salt, alkaline environment; activity inhibited in Tris-HCl buffer |
Substrate Inhibition | Exhibits uncompetitive substrate inhibition at high substrate concentrations |
Research has also revealed that Ald is prone to aggregation and precipitation under certain conditions, with low-salt and alkaline environments alleviating these issues. This property has implications for both in vitro study of the enzyme and potentially for its behavior in cellular environments .
Metabolic Pathway Mapping
The identification and characterization of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate has contributed significantly to the mapping of complete nicotine degradation pathways in various bacterial species. This compound serves as an important reference point in the hybrid pathway that combines elements of both pyridine and pyrrolidine routes of nicotine breakdown .
In the KEGG database, 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate is listed as a component of the nicotinate and nicotinamide metabolism pathway (map00760) and is recognized as part of the microbial metabolism in diverse environments (map01120). It also features in the nicotine degradation module (M00811), which traces the pyrrolidine pathway from nicotine to succinate semialdehyde .
Related Compounds and Derivatives
Parent Compound and Structural Relatives
The parent compound of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate is 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid (CID 579061), which differs only in its protonation state. This relationship is important in understanding the compound's behavior in different pH environments and its biological relevance at physiological pH .
Other structurally related compounds include various hydroxypyridine derivatives that feature in different metabolic pathways. These structural relationships provide insights into the functional capabilities of these compounds and their roles in diverse biochemical processes .
Metabolic Precursors and Products
In the nicotine degradation pathway, 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate is formed from 6-hydroxy-3-succinoyl-semialdehyde-pyridine through the action of aldehyde dehydrogenase. It is subsequently converted to 2,5-dihydroxypyridine and succinate semialdehyde by 6-hydroxy-3-succinoylpyridine 3-monooxygenase .
Table 5: Metabolic Relationships of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
Relationship | Compound | Enzymatic Conversion |
---|---|---|
Precursor | 6-hydroxy-3-succinoyl-semialdehyde-pyridine | Aldehyde dehydrogenase (Ald) |
Derivatives | 2,5-dihydroxypyridine + succinate semialdehyde | 6-hydroxy-3-succinoylpyridine 3-monooxygenase |
This metabolic context places 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate at a critical junction in the breakdown pathway, where the fate of both the pyridine ring and the attached aliphatic chain is determined through subsequent enzymatic transformations .
Analytical Considerations
Detection and Quantification Methods
The detection and quantification of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate in biological samples typically involves liquid chromatography coupled with mass spectrometry (LC-MS). This analytical approach provides both the specificity needed to distinguish this compound from related metabolites and the sensitivity required to detect it at physiologically relevant concentrations .
Research studies have successfully employed LC-MS to confirm the in vitro oxidation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine to 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate catalyzed by aldehyde dehydrogenase, validating the metabolic pathway proposed for nicotine degradation .
Spectroscopic Properties
The spectroscopic properties of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate, including its absorption characteristics and mass fragmentation patterns, contribute to its identification in complex biological matrices. These properties are leveraged in analytical methods designed to track the compound in metabolic studies and to confirm its presence in environmental samples .
Table 6: Collision Cross Section Data for Various Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 196.06044 | 139.9 |
[M+Na]⁺ | 218.04238 | 150.4 |
[M+NH₄]⁺ | 213.08698 | 145.2 |
[M+K]⁺ | 234.01632 | 146.9 |
[M-H]⁻ | 194.04588 | 138.2 |
[M+Na-2H]⁻ | 216.02783 | 143.8 |
[M]⁺ | 195.05261 | 140.4 |
[M]⁻ | 195.05371 | 140.4 |
These collision cross section (CCS) values provide important reference data for the identification of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate using ion mobility spectrometry combined with mass spectrometry, enhancing the specificity of analytical methods targeting this compound .
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